molecular formula C4H9BrO2 B15342849 1-Bromo-3-methoxypropanol CAS No. 1093758-84-9

1-Bromo-3-methoxypropanol

Cat. No.: B15342849
CAS No.: 1093758-84-9
M. Wt: 169.02 g/mol
InChI Key: CKWSGLUGBCWRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-methoxypropanol is an organic compound with the molecular formula C4H9BrO. It is a colorless to yellow liquid with a molecular weight of 153.02 g/mol. This compound is known for its utility in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxypropanol can be synthesized through the bromination of 3-methoxypropanol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-methoxypropanol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-bromo-3-methoxypropanal or 1-bromo-3-methoxypropionic acid.

  • Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, resulting in 3-methoxypropanol.

  • Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) or sodium iodide (NaI) can be employed in substitution reactions.

Major Products Formed:

  • Oxidation: 1-bromo-3-methoxypropanal, 1-bromo-3-methoxypropionic acid.

  • Reduction: 3-methoxypropanol.

  • Substitution: Various nucleophilic substitution products depending on the nucleophile used.

Scientific Research Applications

1-Bromo-3-methoxypropanol is widely used in scientific research due to its versatility. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its applications include:

  • Chemistry: Used as a building block in organic synthesis.

  • Biology: Employed in the study of enzyme mechanisms and biochemical pathways.

  • Medicine: Utilized in the development of new drugs and therapeutic agents.

  • Industry: Applied in the production of various chemical products and materials.

Mechanism of Action

1-Bromo-3-methoxypropanol is similar to other bromoalkyl ethers, such as 1-bromo-2-methoxypropane and 1-bromo-2-ethoxypropane. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific position of the bromo and methoxy groups, which influences its chemical behavior and applications.

Comparison with Similar Compounds

  • 1-bromo-2-methoxypropane

  • 1-bromo-2-ethoxypropane

  • 1-chloro-3-methoxypropane

  • 1-bromo-3-chloropropane

Properties

CAS No.

1093758-84-9

Molecular Formula

C4H9BrO2

Molecular Weight

169.02 g/mol

IUPAC Name

1-bromo-3-methoxypropan-1-ol

InChI

InChI=1S/C4H9BrO2/c1-7-3-2-4(5)6/h4,6H,2-3H2,1H3

InChI Key

CKWSGLUGBCWRJF-UHFFFAOYSA-N

Canonical SMILES

COCCC(O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.